Phenylglyoxal monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

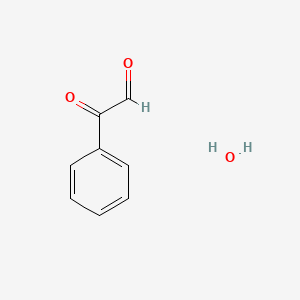

Phenylglyoxal monohydrate is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.149. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

Modification of Proteins

Phenylglyoxal monohydrate is primarily recognized for its ability to modify proteins, especially through specific interactions with amino acid residues. It is particularly effective in targeting arginine groups within proteins, facilitating the study of protein structure and function. For instance, it has been utilized to modify pig muscle carbonic anhydrase III, which aids in understanding enzyme mechanisms and interactions .

Reactivity with Amino Acids

Research indicates that phenylglyoxal reacts preferentially with arginine residues at mild pH levels, making it a useful reagent for studying protein modifications. Its reactivity extends to other amino acids, albeit at varying rates depending on the pH and specific conditions . This characteristic allows researchers to explore the functional roles of specific amino acids in proteins.

Organic Synthesis

Synthesis of Heterocyclic Compounds

This compound has been employed in innovative synthetic methodologies, such as the base-mediated oxidative annulation of 2-naphthols under visible light irradiation. This process yields hydroxy-naphthofuranone derivatives, showcasing phenylglyoxal's role as a precursor in the formation of complex organic molecules . The reaction's efficiency is influenced by substituents on the phenyl ring, demonstrating its adaptability in synthetic chemistry.

Chemiluminescent Reagent

In analytical chemistry, phenylglyoxal serves as a chemiluminescent reagent for the determination of purines. This application is crucial for biochemical assays where sensitive detection of purine levels is required . The ability to produce measurable signals makes it valuable for clinical diagnostics and research.

Antimicrobial Applications

Food Preservation

Phenylglyoxal has garnered attention as a potential antimicrobial agent, particularly in food science. It has shown effectiveness against various bacteria, including Escherichia coli and Clostridium botulinum. Studies indicate that it can delay the germination of spores and inhibit neurotoxin production in food products . This property positions phenylglyoxal as a candidate for use as a food additive to enhance shelf life and safety.

Clinical Research

The compound's antimicrobial properties extend to clinical applications where it may serve as an antimicrobial agent in medical settings. Its efficacy against Gram-positive bacteria highlights its potential use in treating infections caused by resistant strains .

Table 1: Summary of Key Applications

Propiedades

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 |

Source

|

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 |

Source

|

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.